molecular formula C8H8O2 B14566538 1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one CAS No. 61857-26-9

1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one

Cat. No.: B14566538
CAS No.: 61857-26-9
M. Wt: 136.15 g/mol
InChI Key: PURKKRRCOPQRJR-UHFFFAOYSA-N
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Description

1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopentadiene ring substituted with a hydroxymethylidene group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one typically involves the reaction of cyclopentadiene derivatives with appropriate reagents to introduce the hydroxymethylidene and ethanone groups. One common method involves the use of cyclopentadienone derivatives, which can be reacted with formaldehyde and other reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ethanone group to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one involves its interaction with various molecular targets. The hydroxymethylidene group can participate in hydrogen bonding and other interactions, while the ethanone moiety can undergo nucleophilic attack. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61857-26-9

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-[5-(hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C8H8O2/c1-6(10)8-4-2-3-7(8)5-9/h2-5,9H,1H3

InChI Key

PURKKRRCOPQRJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC1=CO

Origin of Product

United States

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